molecular formula C13H16BrNO2 B3235342 (S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester CAS No. 1354006-80-6

(S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3235342
CAS No.: 1354006-80-6
M. Wt: 298.18 g/mol
InChI Key: HTYKTKWPZJHKAN-LBPRGKRZSA-N
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Description

(S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 3rd position of the piperidine ring, a carboxylic acid group at the 1st position, and a benzyl ester group

Mechanism of Action

The mechanism of action of (S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new derivatives with potential biological activity . The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of both the bromine atom and the benzyl ester group.

Properties

IUPAC Name

benzyl (3S)-3-bromopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYKTKWPZJHKAN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170774
Record name 1-Piperidinecarboxylic acid, 3-bromo-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354006-80-6
Record name 1-Piperidinecarboxylic acid, 3-bromo-, phenylmethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354006-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-bromo-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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